N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide molecular weight
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide molecular weight
An In-Depth Technical Guide to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Introduction
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a specialized chemical compound belonging to the class of Weinreb amides.[1] Weinreb amides, characterized by the N-methoxy-N-methyl amide functional group, are renowned as versatile and highly stable intermediates in organic synthesis.[2] They are particularly valued for their controlled reactivity with organometallic reagents to yield ketones and with reducing agents to produce aldehydes, avoiding the over-addition or over-reduction products often seen with more reactive substrates like acid chlorides or esters.[2]
The structure of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is distinguished by a benzene ring substituted at the para position with a trifluoromethoxy group (-OCF₃).[1] This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the amide, while also enhancing properties like lipophilicity and metabolic stability in derivative molecules. These characteristics make it, and its structural analogs like N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, valuable building blocks in the development of pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and robust methodologies for its analytical characterization.
Physicochemical and Structural Properties
The defining features of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide are its molecular structure and the resulting chemical properties. The presence of the trifluoromethoxy group and the Weinreb amide functionality dictates its behavior in synthetic and analytical contexts.[1]
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | [1] |
| Molecular Weight | 249.19 g/mol | [1] |
| CAS Number | 897656-36-9 | [1] |
| IUPAC Name | N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | [1] |
| SMILES | CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC | [1] |
| InChI | InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12,13)/h3-6H,1-2H3 | [1] |
Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
The most direct and common method for preparing a Weinreb amide is the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This approach is efficient and leverages commercially available starting materials. The following protocol details the synthesis from 4-(trifluoromethoxy)benzoyl chloride.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
Detailed Synthesis Protocol
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0°C in an ice bath.
-
Base Addition: Slowly add pyridine or DIPEA (2.5 equivalents) to the slurry. The base neutralizes the hydrochloride salt, liberating the free amine required for the reaction.[8]
-
Acyl Chloride Addition: Dissolve 4-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the acylation reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ to remove any unreacted starting material and acidic byproducts, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
Causality and Self-Validation: The use of a non-nucleophilic base like DIPEA or a mild base like pyridine is critical. It deprotonates the hydroxylamine salt without competing in the reaction with the highly electrophilic acyl chloride. The sequential aqueous washes serve as a self-validating purification step; the acidic wash removes basic impurities, and the basic wash removes acidic impurities, ensuring the crude product is relatively clean before final purification.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.[1] For para-substituted benzamides, the signals for the N-methyl and N-methoxy groups are typically sharp singlets. However, in some ortho-substituted analogs, restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers at room temperature. While less common for para-isomers, it is an important phenomenon to be aware of.
Expected NMR Signals (in CDCl₃):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho to C=O) | ~ 7.7-7.9 | ~ 128-130 | Doublet |
| Aromatic-H (ortho to OCF₃) | ~ 7.2-7.4 | ~ 120-122 | Doublet |
| N-CH₃ | ~ 3.4-3.6 | ~ 32-34 | Singlet |
| O-CH₃ | ~ 3.2-3.4 | ~ 60-62 | Singlet |
| C=O | - | ~ 168-170 | - |
| C-OCF₃ | - | ~ 150-152 | - |
| OCF₃ | - | ~ 120-122 | Quartet (¹⁹F coupling) |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Confirm the presence of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and two singlets in the aliphatic region corresponding to the N-methyl and O-methyl protons. Integrate the signals to confirm the proton ratios.
-
¹³C NMR: Identify the carbonyl carbon, the aromatic carbons (noting the carbon attached to the OCF₃ group), and the two distinct aliphatic carbons of the amide group.
-
¹⁹F NMR: Observe a singlet corresponding to the -OCF₃ group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[1] High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Interpretation:
Analytical Workflow
Caption: A standard workflow for the analytical validation of the final product.
Applications and Significance
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide serves as a key intermediate in organic synthesis. Its structural features are highly desirable in medicinal chemistry and agrochemical research.
-
Pharmaceutical Development: The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability, increase lipophilicity (which can enhance cell membrane permeability), and modulate binding affinity to biological targets. The Weinreb amide functionality allows for the controlled and efficient synthesis of complex ketones that are often precursors to bioactive molecules.[3][5]
-
Agrochemical Synthesis: Similar to pharmaceuticals, the presence of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.[3][4] This compound provides a reliable route to introduce the 4-(trifluoromethoxy)benzoyl moiety into novel agrochemical structures.
-
Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make this and related compounds of interest in the development of specialty chemicals and advanced materials.[5]
References
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Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)- - ChemBK. (2024, April 9). Retrieved January 26, 2026, from [Link]
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Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]
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Martin, C. H., et al. (2021). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1287. [Link]
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4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
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Martin, R., & Buchwald, S. L. (2007). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 9(19), 3699–3702. [Link]
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4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved January 26, 2026, from [Link]
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EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved January 26, 2026, from [Link]
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Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]
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A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024, October 14). Retrieved January 26, 2026, from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved January 26, 2026, from [Link]
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Sreenivasa, M., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1717–o1718. [Link]
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